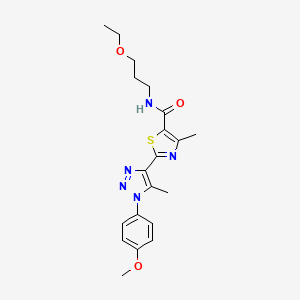![molecular formula C18H14ClN3O2 B2616522 1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide CAS No. 339008-73-0](/img/structure/B2616522.png)
1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)methyl-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide, commonly referred to as CMPO, is a synthetic small molecule with a variety of potential applications in biological and medical research. CMPO has been studied for its potential use in the synthesis of a variety of complex molecules, as well as its potential as an inhibitor of certain enzymes. In
Wissenschaftliche Forschungsanwendungen
CMPO has been studied for its potential use in the synthesis of a variety of complex molecules, such as peptides and proteins. CMPO has also been studied for its potential use as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. In addition, CMPO has been studied for its potential use in the treatment of certain diseases, such as cancer and HIV.
Wirkmechanismus
CMPO has been found to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. CMPO binds to the active site of these enzymes, blocking the enzyme's ability to catalyze the reaction. This inhibition of the enzyme's activity leads to a decrease in the rate of metabolism of the drug, allowing for a more prolonged and effective therapeutic effect.
Biochemical and Physiological Effects
CMPO has been studied for its potential use in the treatment of certain diseases, such as cancer and HIV. In vitro studies have shown that CMPO can inhibit the growth of certain cancer cell lines, suggesting it may have potential as an anti-cancer drug. In addition, CMPO has been found to inhibit the replication of certain strains of HIV, suggesting it may have potential as an anti-HIV drug.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMPO in laboratory experiments has several advantages. First, the synthesis of CMPO is relatively simple and cost-effective, making it a popular choice for research purposes. Second, CMPO has been found to be relatively stable, allowing for prolonged storage and use. Finally, CMPO has been found to have a variety of potential applications in biological and medical research, making it a valuable tool in the laboratory.
However, there are some limitations to the use of CMPO in laboratory experiments. First, CMPO is a synthetic small molecule, meaning it is not found naturally in the body and therefore may not be as effective as naturally occurring compounds. Second, CMPO has been found to be toxic in high concentrations, making it important to use caution when handling and using the compound in the laboratory.
Zukünftige Richtungen
The potential applications of CMPO are far-reaching, and research is ongoing to further explore the compound's potential. Some potential future directions for CMPO research include further exploration of its potential as an inhibitor of certain enzymes, as well as its potential use in the synthesis of more complex molecules. In addition, further research is needed to explore the compound's potential as an anti-cancer drug and anti-HIV drug. Finally, further research is needed to explore the potential toxicity of CMPO in high concentrations and to develop methods to reduce or eliminate this toxicity.
Synthesemethoden
CMPO can be synthesized in a two-step procedure. The first step involves the reaction of 3-chloroaniline and pyridine-2-carboxaldehyde in the presence of an acid catalyst to produce the desired product. The second step involves the reaction of the product from the first step with methyl iodide to produce the final product, CMPO. This method of synthesis is relatively simple and cost-effective, making it a popular choice for research purposes.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-5-1-4-13(10-14)12-22-9-3-7-16(18(22)24)17(23)21-15-6-2-8-20-11-15/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQPAZFEKTACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)
![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)
![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)


![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)

![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)
